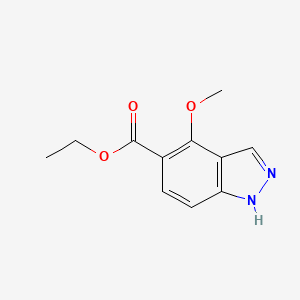

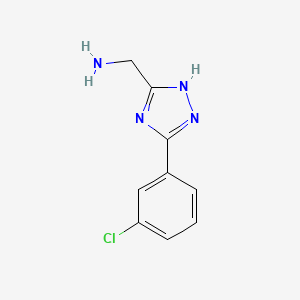

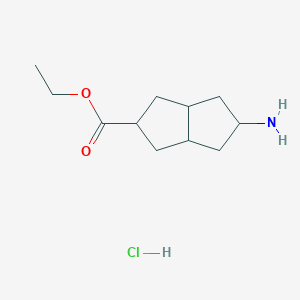

![molecular formula C11H7ClFNO4S2 B12115778 5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12115778.png)

5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a sulfonamide group attached to a chlorofluorophenyl ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-[(3-Chlor-4-fluorphenyl)sulfamoyl]thiophen-3-carbonsäure umfasst typischerweise die folgenden Schritte:

Bildung des Thiophenrings: Der Thiophenring kann durch verschiedene Verfahren synthetisiert werden, wie z. B. die Gewald-Reaktion, die die Kondensation eines Ketons mit einem Nitril und elementarem Schwefel beinhaltet.

Einführung der Carbonsäuregruppe: Die Carbonsäuregruppe kann durch eine Friedel-Crafts-Acylierungsreaktion eingeführt werden, gefolgt von einer Oxidation.

Anlagerung der Sulfonamidgruppe: Die Sulfonamidgruppe kann durch eine Sulfonierungsreaktion eingeführt werden, gefolgt von der Reaktion mit einem Amin.

Substitution mit Chlorfluorphenylring: Der letzte Schritt beinhaltet die Substitution des Thiophenrings mit dem Chlorfluorphenylring durch eine nucleophile aromatische Substitutionsreaktion.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-[(3-Chlor-4-fluorphenyl)sulfamoyl]thiophen-3-carbonsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Der Thiophenring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol oder einem Aldehyd reduziert werden.

Substitution: Der Chlorfluorphenylring kann nucleophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Alkohole oder Aldehyde.

Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

5-[(3-Chlor-4-fluorphenyl)sulfamoyl]thiophen-3-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Medizin: Wird auf sein Potenzial als pharmazeutisches Mittel untersucht, insbesondere bei der Entwicklung von entzündungshemmenden oder antimikrobiellen Medikamenten.

Industrie: Wird bei der Entwicklung von Materialien mit bestimmten elektronischen oder optischen Eigenschaften verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 5-[(3-Chlor-4-fluorphenyl)sulfamoyl]thiophen-3-carbonsäure hängt von seiner jeweiligen Anwendung ab. In der medizinischen Chemie kann es wirken, indem es bestimmte Enzyme hemmt oder mit molekularen Zielstrukturen wie Proteinen oder Nukleinsäuren interagiert. Die Sulfonamidgruppe ist bekannt dafür, die Struktur natürlicher Substrate nachzuahmen, so dass die Verbindung an die aktiven Zentren von Enzymen binden und ihre Aktivität hemmen kann.

Wirkmechanismus

The mechanism of action of 5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-[(3-Chlor-4-fluorphenyl)sulfamoyl]furan-2-carbonsäure: Ähnliche Struktur, jedoch mit einem Furanring anstelle eines Thiophenrings.

5-[(3-Chlor-4-fluorphenyl)sulfamoyl]benzol-1,3-dicarbonsäure: Ähnliche Struktur, jedoch mit einem Benzolring und einer zusätzlichen Carbonsäuregruppe.

Einzigartigkeit

Die Einzigartigkeit von 5-[(3-Chlor-4-fluorphenyl)sulfamoyl]thiophen-3-carbonsäure liegt in der spezifischen Kombination von funktionellen Gruppen und dem Thiophenring, der besondere elektronische und sterische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen, insbesondere bei der Entwicklung neuer Arzneimittel und fortschrittlicher Materialien.

Eigenschaften

Molekularformel |

C11H7ClFNO4S2 |

|---|---|

Molekulargewicht |

335.8 g/mol |

IUPAC-Name |

5-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid |

InChI |

InChI=1S/C11H7ClFNO4S2/c12-8-4-7(1-2-9(8)13)14-20(17,18)10-3-6(5-19-10)11(15)16/h1-5,14H,(H,15,16) |

InChI-Schlüssel |

GIOYFDZRRSFTKX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=CS2)C(=O)O)Cl)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

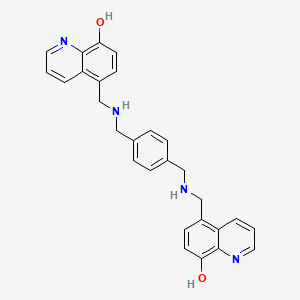

![2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12115707.png)

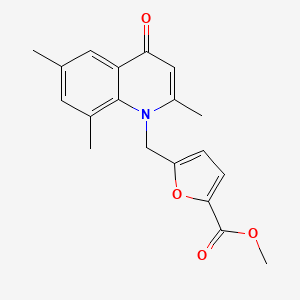

![2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12115710.png)

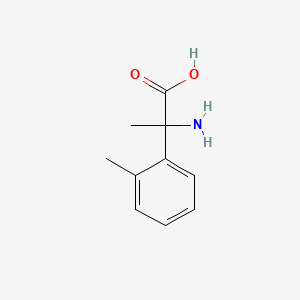

![3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene](/img/structure/B12115761.png)